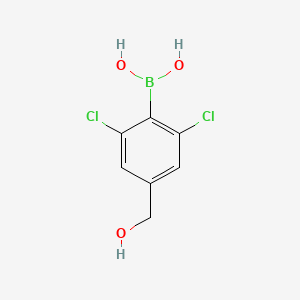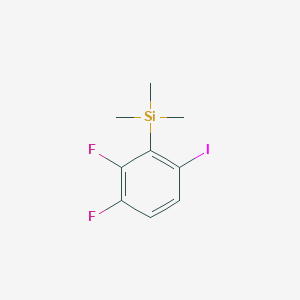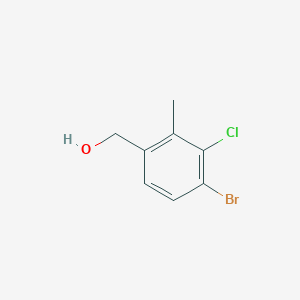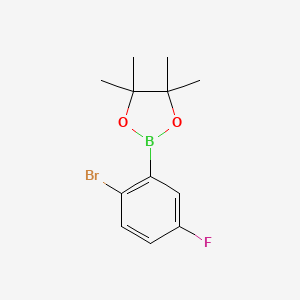
2-Bromo-5-chloropyridine-3-boronic acid pinacol ester
説明
“2-Bromo-5-chloropyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C11H14BBrClNO2 . It is used as a reagent in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromo, chloro, and boronic acid pinacol ester groups .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are mild and functional group tolerant, making these reagents environmentally benign .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 318.40 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 316.99895 g/mol .科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters, including derivatives such as 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester, are crucial in Suzuki coupling reactions for synthesizing complex molecules. These compounds, however, present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. Conventional gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) analyses are unsuitable due to rapid sample degradation. To address these challenges, unconventional analytical methods utilizing non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases (pH 12.4) and an ion pairing reagent, have been developed. This approach stabilizes these esters, adequately solubilizes their boronic acids, and ensures acceptable separation and retention, demonstrating broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Synthetic Applications in Organic Chemistry
The synthesis and application of pinacol boronic esters, similar to this compound, are vital in organic synthesis, particularly in cross-coupling reactions. For example, the iridium-catalyzed aromatic borylation provides quick access to such esters, facilitating Suzuki couplings with various (hetero)aryl bromides, including the successful execution of double and triple Suzuki couplings. This demonstrates the utility of these esters as a source for installing strong electron-withdrawing groups in organic compounds, enhancing the synthesis efficiency and yield of complex organic molecules (Batool et al., 2016).
Role in Polymer Synthesis
This compound and similar compounds find applications in the synthesis of π-conjugated polymers through catalyst-transfer Suzuki-Miyaura Condensation Polymerization. This process enables the creation of high-molecular-weight polymers with boronic acid (ester) moieties at both ends, contrary to traditional stoichiometric polycondensation behavior. These pinacol boronate moieties can be further modified to introduce various functional groups, thereby expanding the utility and functionality of the resulting polymers (Nojima et al., 2016).
作用機序
In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCXYDOXOQYYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142805 | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-83-7 | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















